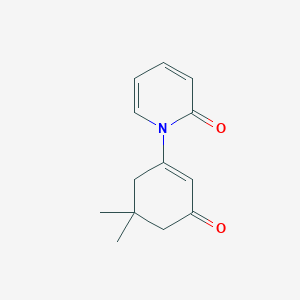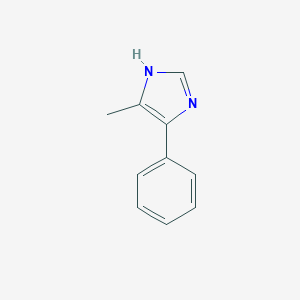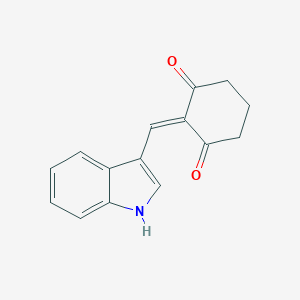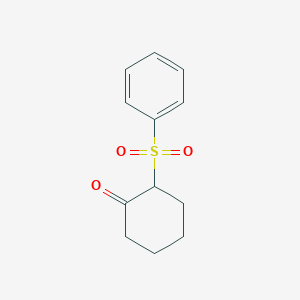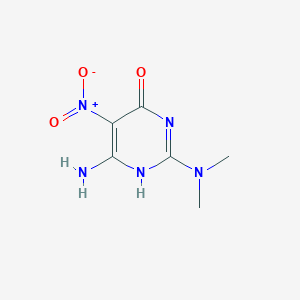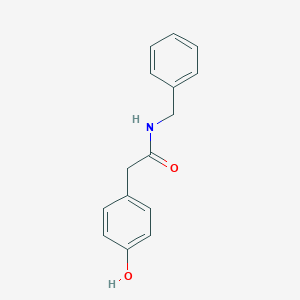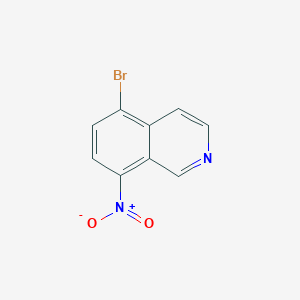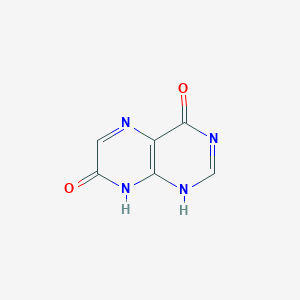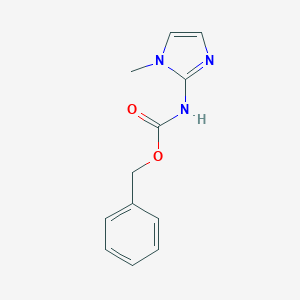
Benzyl (1-methyl-1H-imidazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (1-methyl-1H-imidazol-2-yl)carbamate, also known as BMIM, is a chemical compound that belongs to the family of imidazole derivatives. It is widely used in the field of scientific research due to its unique properties, such as its ability to act as a catalyst and its potential to inhibit enzymes.
Mécanisme D'action
The mechanism of action of Benzyl (1-methyl-1H-imidazol-2-yl)carbamate is complex and varies depending on the specific application. As a catalyst, this compound can act as a Lewis acid, coordinating with the substrate to facilitate the reaction. As an enzyme inhibitor, this compound can bind to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to inhibit the biosynthesis of cholesterol and fatty acids. It has also been shown to have anti-inflammatory properties and to be effective in treating certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzyl (1-methyl-1H-imidazol-2-yl)carbamate in lab experiments is its relatively low toxicity, making it a safe and effective alternative to other catalysts and enzyme inhibitors. However, its solubility and stability can be limiting factors in certain applications, and further research is needed to optimize its use in various settings.
Orientations Futures
Future research on Benzyl (1-methyl-1H-imidazol-2-yl)carbamate could focus on optimizing its synthesis method and exploring its potential applications in fields such as drug discovery and materials science. Additionally, further studies could investigate the mechanism of action of this compound and its potential to interact with other enzymes and proteins.
Applications De Recherche Scientifique
Benzyl (1-methyl-1H-imidazol-2-yl)carbamate has been used in various scientific research applications, including organic synthesis, catalysis, and enzyme inhibition. It has been shown to be an effective catalyst for a range of reactions, including the synthesis of esters, amides, and carbamates. This compound has also been used as an enzyme inhibitor, particularly for enzymes involved in the biosynthesis of cholesterol and fatty acids.
Propriétés
| 164583-78-2 | |
Formule moléculaire |
C12H13N3O2 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
benzyl N-(1-methylimidazol-2-yl)carbamate |
InChI |
InChI=1S/C12H13N3O2/c1-15-8-7-13-11(15)14-12(16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14,16) |
Clé InChI |
QKXFQXFBJVBTCM-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CN1C=CN=C1NC(=O)OCC2=CC=CC=C2 |
Synonymes |
benzyl 1-Methyl-1H-iMidazol-2-ylcarbaMate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
